![molecular formula C5H8N4O2 B2997146 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide CAS No. 52938-48-4](/img/structure/B2997146.png)
2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
“2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide” is a synthetic compound . It is a white crystalline solid with a melting point of 105°C and an average particle diameter of 3.5 nm . This compound is used as a precursor to produce the peroxide 2,2’-dihydroxybenzophenone, which can be used in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide” was established based on spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Physical And Chemical Properties Analysis
“2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide” is a white crystalline solid with a melting point of 105°C and an average particle diameter of 3.5 nm . The compound is thermally stable .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, such as “2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .
Polymer Chemistry
1,2,3-triazoles have also found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in the field of chemical biology .
Fluorescent Imaging and Materials Science
Lastly, 1,2,3-triazoles have applications in fluorescent imaging and materials science . Their unique properties make them suitable for use in these technologically advanced fields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as azoles, are known to primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Based on the structure of the compound and the known actions of similar compounds, it can be inferred that the nitrogen atoms of the 1,2,4-triazole ring may bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s function, leading to disruption in the synthesis of ergosterol .
Biochemical Pathways
By inhibiting the function of CYP-450, the compound could disrupt the conversion of lanosterol to ergosterol, affecting the integrity and function of the cell membrane .
Pharmacokinetics
Similar compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to disruption in the synthesis of ergosterol, affecting the integrity and function of the cell membrane .
properties
IUPAC Name |
2-hydroxy-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3(10)4(11)8-5-6-2-7-9-5/h2-3,10H,1H3,(H2,6,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWNVAKPDVTECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide |
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